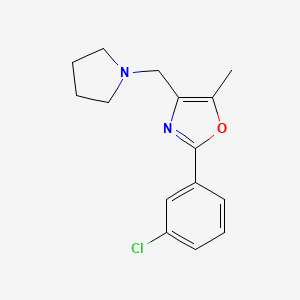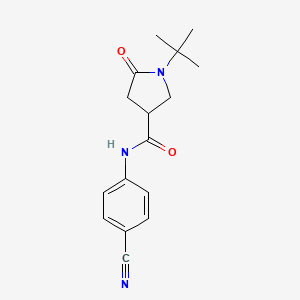![molecular formula C19H16BrNO2 B5354509 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5354509.png)
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDQ and has a molecular formula of C20H17BrN2O2.
Mecanismo De Acción
BDQ is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the survival of Mycobacterium tuberculosis. This inhibition leads to a depletion of ATP and ultimately results in the death of the bacteria.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile and does not exhibit significant adverse effects on the liver, kidneys, or other organs. It is also well-tolerated by patients and has a low potential for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDQ has several advantages as a research tool, including its potency against drug-resistant strains of Mycobacterium tuberculosis and its low toxicity profile. However, it is relatively expensive and may not be accessible to all research laboratories.
Direcciones Futuras
There are several potential future directions for the use of BDQ in scientific research. These include the development of new tuberculosis treatments that incorporate BDQ, the investigation of its potential applications in other infectious diseases, and the exploration of its potential as a therapeutic agent in other fields such as oncology. Additionally, further research is needed to fully understand the mechanism of action of BDQ and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of BDQ involves the reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a base. The reaction yields BDQ as a yellow solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
BDQ has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of tuberculosis. It has been found to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is the causative agent of tuberculosis.
Propiedades
IUPAC Name |
2-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-22-18-12-15(20)11-14(19(18)23-2)8-10-16-9-7-13-5-3-4-6-17(13)21-16/h3-12H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMJVJPKOQHFV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)


![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5354538.png)
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

![9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
